![molecular formula C11H12N6 B2628031 1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile CAS No. 866145-06-4](/img/structure/B2628031.png)
1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile
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Description
1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5’,1’:2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile is a chemical compound with the molecular formula C11H12N6 . It has an average mass of 228.253 Da and a monoisotopic mass of 228.112350 Da .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.29±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Heterocyclic Synthesis : This compound has been utilized in the synthesis of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo[1,2-a]pyrimidines. These compounds are synthesized through reactions involving nitrogen nucleophiles and demonstrate the versatility of 1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo in creating diverse molecular structures (Elmaati, 2002).
Chemiluminescent Compounds : It has been involved in the synthesis of polycyclic pyridazinediones, which exhibit significant chemiluminescent properties. These properties make these compounds potentially useful in analytical chemistry and biological applications (Tominaga, Sasaki, & Castle, 1998).
Antimicrobial Activity : Some derivatives of 1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo, like pyrazolo[3,4-d]pyridazines, have shown good antimicrobial, anti-inflammatory, and analgesic activities. This suggests potential applications in pharmaceutical research (Zaki, Sayed, & Elroby, 2016).
Molecular Interactions and Characterization
Molecular Solid Formation : In the field of crystal engineering, derivatives of this compound have been used to form molecular solids with other compounds, leveraging hydrogen bonds and weak intermolecular interactions. These studies contribute to the understanding of molecular assembly and crystal formation (Wang et al., 2014).
Structural Analysis : The compound's derivatives have been analyzed through various techniques like NMR spectroscopy and X-ray diffraction, which are crucial in elucidating the structural and electronic properties of new heterocyclic compounds (Chimichi et al., 1996).
properties
IUPAC Name |
8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-7-9-3-4-13-16(2)11(9)17-10(15-7)8(5-12)6-14-17/h6,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBNCHJJHUVWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCNN3C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323056 |
Source
|
Record name | 8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821794 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,5-Dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile | |
CAS RN |
866145-06-4 |
Source
|
Record name | 8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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